molecular formula C13H12O6 B1452141 ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 91903-73-0

ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No.: B1452141
CAS No.: 91903-73-0
M. Wt: 264.23 g/mol
InChI Key: ONXVDIQDSYRPNN-UHFFFAOYSA-N
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Description

Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a chemical compound with the molecular formula C13H12O6. It is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 7, an oxo group at position 2, and an ethyl ester group at position 4 of the chromen-2-one structure.

Mechanism of Action

Its potential therapeutic applications make it an exciting area for scientific exploration . 🌟

Biochemical Analysis

Biochemical Properties

Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help reduce oxidative damage in cells. Additionally, this compound can bind to proteins involved in inflammatory responses, thereby modulating their activity and reducing inflammation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress . By activating Nrf2, this compound enhances the expression of antioxidant genes, thereby protecting cells from oxidative damage. Furthermore, it has been shown to modulate the expression of genes involved in inflammation and apoptosis, leading to reduced inflammation and increased cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and transcription factors, thereby influencing their activity. For instance, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules . By inhibiting COX-2, this compound reduces the production of inflammatory mediators, leading to decreased inflammation. Additionally, this compound can modulate the activity of transcription factors, such as NF-κB, which play a crucial role in regulating gene expression during inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under ambient conditions for extended periods . Its stability may be affected by factors such as light and temperature. In in vitro studies, this compound has shown sustained antioxidant and anti-inflammatory effects over time . In in vivo studies, long-term administration of this compound has been associated with reduced oxidative stress and inflammation in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, it is crucial to determine the optimal dosage range to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The metabolites of this compound are then excreted through the urine. Additionally, this compound can influence metabolic flux and metabolite levels in cells. For example, it has been shown to increase the levels of antioxidant metabolites, such as glutathione, thereby enhancing cellular antioxidant capacity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, such as albumin, which facilitates its distribution within the cells . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it enhances mitochondrial antioxidant capacity and protects against oxidative damage . Additionally, this compound can be found in the nucleus, where it modulates gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate can be synthesized through various methods. One common synthetic route involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate in the presence of a base, followed by the addition of hydrazine hydrate . Another method involves the condensation of phenol with ethyl acetoacetate in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and optical brighteners.

Comparison with Similar Compounds

Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate can be compared with other coumarin derivatives, such as:

    4-methyl-7-hydroxycoumarin: Similar structure but lacks the ethyl ester group.

    7-hydroxy-4-methylcoumarin: Similar structure but lacks the ethyl ester group and has a methyl group at position 4.

    Coumarin: The parent compound with a simpler structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(5,7-dihydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-2-18-11(16)3-7-4-12(17)19-10-6-8(14)5-9(15)13(7)10/h4-6,14-15H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXVDIQDSYRPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)OC2=CC(=CC(=C12)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701221432
Record name Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91903-73-0
Record name Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91903-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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